N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide
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Description
“N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide” is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine . Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Molecular Structure Analysis
The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The addition of alkylating agents to the reaction mixture leads to the production of thioesters . By aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, these are converted into various end products .Future Directions
The high practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis suggest potential future directions for research . Further studies could explore novel versions of this type of synthesis and investigate the biological activities of the resulting compounds .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-13(16)14-9-11-8-7-10-5-3-6-12(10)15-11/h7-8H,3,5-6,9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQLBRNTVAMPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC2=C(CCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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